
6-Chloro-DPAT HCl: Technical Specifications &
D2 Receptor Agonist Profile

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 6-Chloro-DPAT hydrochloride

Cat. No.: B1473198 Get Quote

Executive Summary
6-Chloro-DPAT HCl (6-Chloro-N,N-dipropyl-2-aminotetralin hydrochloride) is a synthetic

aminotetralin derivative functioning as a high-affinity dopamine D2 receptor agonist.[1][2][3]

Unlike its hydroxylated analogs (e.g., 5-OH-DPAT, 7-OH-DPAT), the 6-chloro substitution

confers resistance to rapid oxidative degradation (catechol oxidation) while maintaining

significant lipophilicity for blood-brain barrier (BBB) penetration. This guide details the

physicochemical properties, synthesis logic, and signal transduction pathways relevant to

researchers investigating dopaminergic neurotransmission and neuropsychiatric models.

Physicochemical Identity & Structural Analysis[4]
The core pharmacophore of 6-Chloro-DPAT is the 2-aminotetralin system, a rigidified dopamine

analog. The dipropyl substitution on the nitrogen is critical for high affinity at D2/D3 receptors, a

Structure-Activity Relationship (SAR) feature shared with 8-OH-DPAT (5-HT1A agonist) and 7-

OH-DPAT (D3 preference).
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Property Specification

Chemical Name
6-Chloro-N,N-dipropyl-1,2,3,4-

tetrahydronaphthalen-2-amine hydrochloride

Common Name 6-Chloro-DPAT HCl

CAS Number (Free Base)
55218-53-6 (Generic for dipropyl-aminotetralins,

verify specific isomer)

Molecular Formula
C₁₆H₂₄ClN[1][2][3][4][5][6][7][8][9][10][11][12] ·

HCl

Molecular Weight (Salt) 302.29 g/mol

Molecular Weight (Base) 265.83 g/mol

Appearance White to off-white crystalline solid

Solubility
DMSO (>20 mM), Ethanol (>10 mM), Water

(Low/Insoluble without co-solvent)

Chirality
The (-)-(S) enantiomer is typically the bioactive

eutomer for D2 agonism.

Structural Representation (SMILES)
Free Base:CCCN(CCC)C1CC2=CC(=C(C=C2C1)Cl)

Salt:CCCN(CCC)C1CC2=CC(=C(C=C2C1)Cl).Cl[13]

Pharmacological Profile: Mechanism of Action
6-Chloro-DPAT acts primarily as an agonist at the Dopamine D2 Receptor (D2R). The D2R is a

G-protein-coupled receptor (GPCR) that couples to the

family of G-proteins.[12]

Receptor Binding & Selectivity[3][10][14]
Primary Target: Dopamine D2 Receptor (

typically in the low nanomolar range).[3]
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Secondary Affinity: Dopamine D3 Receptor (common for dipropyl-aminotetralins).

Selectivity: The 6-chloro substituent distinguishes its profile from the 8-hydroxy analog (8-

OH-DPAT), which is highly selective for 5-HT1A. The absence of a hydroxyl group prevents

COMT-mediated methylation, enhancing metabolic stability compared to dopamine.

Signal Transduction Pathway
Upon binding, 6-Chloro-DPAT induces a conformational change in the D2 receptor, triggering

the dissociation of the

subunit from the

dimer. This initiates the canonical inhibitory cascade:

Inhibition of Adenylyl Cyclase (AC): Reduced conversion of ATP to cAMP.

Suppression of PKA: Lower cAMP levels reduce Protein Kinase A activity.

Ion Channel Modulation: Activation of GIRK (

) channels (hyperpolarization) and inhibition of voltage-gated

channels.
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Figure 1: Canonical Gi/o-coupled signaling cascade activated by 6-Chloro-DPAT binding to the

D2 receptor.

Synthesis & Production Logic
The synthesis of 6-Chloro-DPAT typically follows the "Tetralone Route," a standard for

aminotetralins. This pathway ensures the correct regiochemistry of the chlorine substituent.

Synthesis Workflow
Starting Material: 6-Chloro-2-tetralone.

Reductive Amination: Reaction with dipropylamine in the presence of a reducing agent (e.g.,

Sodium cyanoborohydride,

).

Salt Formation: Precipitation with anhydrous HCl in ether/ethanol.
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Figure 2: Synthetic route via reductive amination of 6-chloro-2-tetralone.

Experimental Protocols & Handling
Stock Solution Preparation
Critical Warning: 6-Chloro-DPAT HCl is lipophilic. Do not attempt to dissolve directly in neutral

aqueous buffers (e.g., PBS) at high concentrations, as this may lead to precipitation or micelle

formation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1473198?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for 10 mM Stock:

Weighing: Weigh 3.02 mg of 6-Chloro-DPAT HCl.

Solvent: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex vigorously until completely

dissolved.

Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Stable for up to 3 months.

Working Solution (In Vitro):

Dilute the DMSO stock at least 1:1000 into the assay buffer to achieve <0.1% DMSO

concentration.

Example: Add 1 µL of 10 mM Stock to 999 µL of aCSF (Artificial Cerebrospinal Fluid) for a 10

µM final concentration.

In Vivo Administration Guidelines
Vehicle: 0.9% Saline is often insufficient. Use 10-20% cyclodextrin (HP-β-CD) or a saline

vehicle containing 5% DMSO + 5% Tween-80.

Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

Dosage Range: Typically 0.1 – 5.0 mg/kg (rat), depending on the behavioral assay (e.g.,

locomotor activity, catalepsy reversal).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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